ethyl {2-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-4-bromophenoxy}acetate
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Overview
Description
Ethyl {2-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-4-bromophenoxy}acetate is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science . This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Preparation Methods
The synthesis of ethyl {2-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-4-bromophenoxy}acetate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid.
Introduction of the cyanoethenyl group: This step involves the reaction of the benzimidazole derivative with a cyano-containing reagent under basic conditions.
Esterification: Finally, the esterification of the phenoxy group with ethyl acetate is performed under acidic or basic conditions to yield the final product.
Chemical Reactions Analysis
Ethyl {2-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-4-bromophenoxy}acetate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl {2-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-4-bromophenoxy}acetate has several scientific research applications:
Medicinal Chemistry: The benzimidazole core is known for its pharmacological activities, including anticancer, antiviral, and antimicrobial properties.
Biological Studies: The compound can be used as a probe to study various biological processes due to its ability to interact with biomolecules.
Material Science: It can be utilized in the development of new materials with specific properties, such as optical sensors and photovoltaic devices.
Mechanism of Action
The mechanism of action of ethyl {2-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-4-bromophenoxy}acetate involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, modulating their activity . The cyanoethenyl group may also play a role in the compound’s biological activity by interacting with nucleophilic sites in biomolecules .
Comparison with Similar Compounds
Ethyl {2-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-4-bromophenoxy}acetate can be compared with other benzimidazole derivatives such as:
2-(1-Hydroxyethyl)benzimidazole: Known for its antimicrobial properties.
4-(1H-Benzimidazol-2-yl)aniline: Used in the synthesis of various pharmaceuticals.
Pyrimido[1,2-a]benzimidazoles: These compounds have shown significant antiviral activity.
The unique combination of the benzimidazole core with the cyanoethenyl and bromophenoxy groups in this compound provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-[2-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-4-bromophenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O3/c1-2-26-19(25)12-27-18-8-7-15(21)10-13(18)9-14(11-22)20-23-16-5-3-4-6-17(16)24-20/h3-10H,2,12H2,1H3,(H,23,24)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYHPKPURUNOTL-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Br)C=C(C#N)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Br)/C=C(\C#N)/C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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